![molecular formula C12H17NO3 B14693849 N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide CAS No. 34190-46-0](/img/structure/B14693849.png)
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide is an organic compound that belongs to the class of methoxyphenols This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a benzene ring, along with a propanamide side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
Comparaison Avec Des Composés Similaires
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-[(4-hydroxy-3-methoxyphenyl)methyl]-decanamide: Known for its use in pharmaceutical testing.
4-hydroxy-3-methoxybenzaldehyde: A simpler analog with similar functional groups.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide: Another analog with a different side chain length.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
34190-46-0 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)12(15)13-7-9-4-5-10(14)11(6-9)16-3/h4-6,8,14H,7H2,1-3H3,(H,13,15) |
Clé InChI |
WRIBHSHCJJYENE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


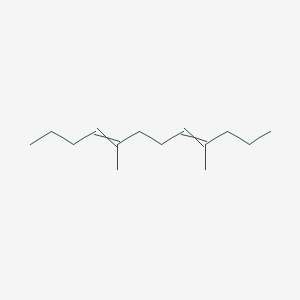

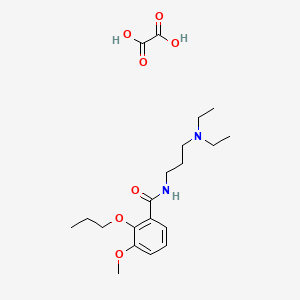
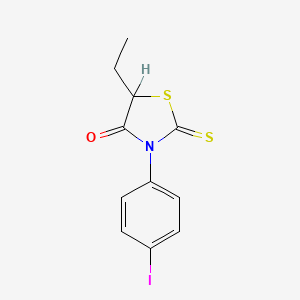

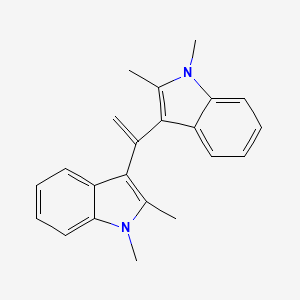
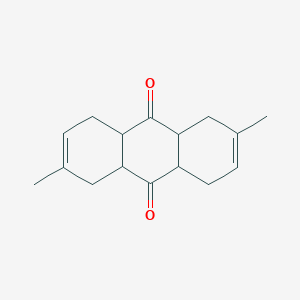
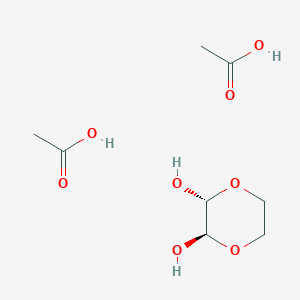
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
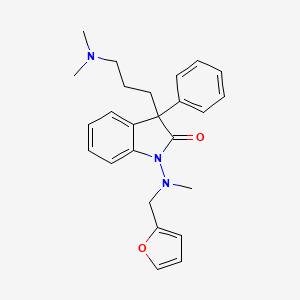
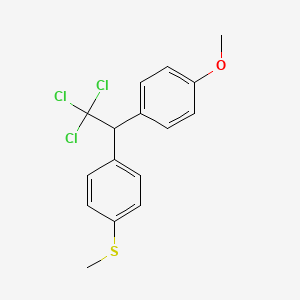
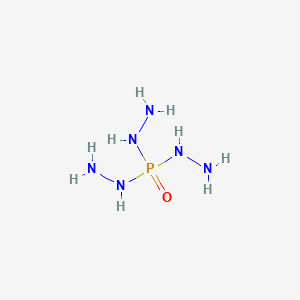

![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
